Tributyl(tetradecyl)phosphonium bromide

概要

説明

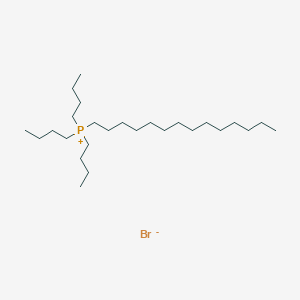

Tributyl(tetradecyl)phosphonium bromide is a phosphonium-based ionic liquid . It can be used as a recyclable reaction medium for Heck cross-coupling reactions . It can also be used to prepare supported liquid membranes (SLMs) for gas separation processes . It is also used as a catalyst and extractant .

Synthesis Analysis

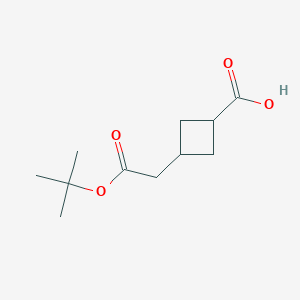

The synthesis of Tributyl(tetradecyl)phosphonium bromide involves the reaction of 1-bromotetradecane and tributylphosphine at 65°C for 3 days. The resulting solid product is recrystallized in alkanes and dried under vacuum to yield Tributyl(tetradecyl)phosphonium bromide with a yield of 68% .Molecular Structure Analysis

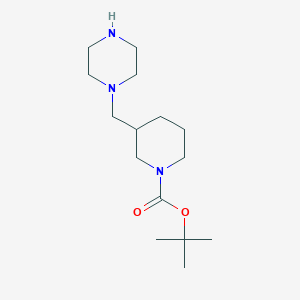

The linear formula of Tributyl(tetradecyl)phosphonium bromide is [CH3(CH2)5]3P(Br)(CH2)13CH3 . Its molecular weight is 563.76 .Chemical Reactions Analysis

Tributyl(tetradecyl)phosphonium bromide has been used as a catalyst and extractant in the ultrasound-assisted extractive/oxidative desulfurization (UEODS) process . The oxidation reactivity and selectivity of various sulfur substrates were in the following order: DBT > BT > TH > 3-MT .Physical And Chemical Properties Analysis

Tributyl(tetradecyl)phosphonium bromide is a solid with a density of 0.96 g/mL at 20 °C . It has more thermal and chemical stability than other reported ILs .科学的研究の応用

Extraction and Recovery Applications

- Recovery of Metals : Tributyl(tetradecyl)phosphonium bromide has been used for the extraction of ruthenium(III) from acidic aqueous solutions, demonstrating its potential in metal recovery processes. This application is significant for model solutions containing Ru(III) and in the processing of waste solutions containing Ru(III) and Rh(III) (Rzelewska et al., 2016).

Biomedical and Polymer Applications

- Modifying Biomedical Grade Poly(vinyl chloride) : The compound has been investigated for its role in altering the chemical, physical, and biological properties of biomedical-grade poly(vinyl chloride). This includes influencing hydrophobicity, thermal and mechanical properties, and biocompatibility, showcasing its utility in biomedical applications (Dias et al., 2012).

Water Treatment and Environmental Applications

- Arsenic Species Determination in Water : The capabilities of tributyl(tetradecyl)phosphonium bromide and related compounds for the determination of arsenic species in water have been studied. Its use in liquid-liquid microextraction and electrothermal atomic absorption spectrometry indicates its importance in environmental monitoring (Castro Grijalba et al., 2015).

Chemical Reaction Media

- Media for Chemical Reactions : This compound has been identified as compatible with strong bases, playing a significant role as a reaction medium. This is particularly important for solutions involving phenylmagnesium bromide, where its stability is a key factor (Ramnial et al., 2005).

Membrane Technology

- Polymer Inclusion Membranes : Tributyl(tetradecyl)phosphonium bromide is utilized in polymer inclusion membranes for Zn(II) transport. Its inclusion influences membrane morphology and efficiency, impacting the transport processes in industrial applications (Baczyńska et al., 2018).

Catalytic Processes

- Heck Cross-Coupling Reactions : This compound enhances the yields in Heck cross-coupling reactions of aryl iodides and bromides with olefins. The effect of the counter anion in these processes highlights its role in catalytic systems (Gerritsma et al., 2004).

作用機序

Safety and Hazards

将来の方向性

Tributyl(tetradecyl)phosphonium bromide has shown promising anti-biofilm effects in vitro . It has been used as a recyclable reaction medium for Heck cross-coupling reactions and to prepare supported liquid membranes (SLMs) for gas separation processes . It has potential for varied applications in academic and industrial processes .

特性

IUPAC Name |

tributyl(tetradecyl)phosphanium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56P.BrH/c1-5-9-13-14-15-16-17-18-19-20-21-22-26-27(23-10-6-2,24-11-7-3)25-12-8-4;/h5-26H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRALPBDSPBTOE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56BrP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphine)](/img/structure/B3322677.png)

![3-Thia-6-azabicyclo[3.1.1]heptane](/img/structure/B3322732.png)